3-(difluoromethyl)-1-methyl-5-(3-(trifluoromethyl)phenoxy)-1H-pyrazole-4-carboxylic acid
Overview
Description
Trifluoromethyl group is a functional group that has the formula -CF3 . It’s often used in pharmaceuticals, drugs, and abiotically synthesized natural fluorocarbon-based compounds . Some notable drugs containing trifluoromethyl groups include efavirenz (Sustiva), an HIV reverse transcriptase inhibitor; fluoxetine (Prozac), an antidepressant; and celecoxib (Celebrex), a nonsteroidal anti-inflammatory drug .
Synthesis Analysis
Various methods exist to introduce trifluoromethyl functionality. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride and trihalomethyl compounds, particularly trifluoromethyl ethers and trifluoromethyl aromatics, are converted into trifluoromethyl compounds by treatment with antimony trifluoride/antimony pentachloride .Molecular Structure Analysis
The trifluoromethyl group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom . Some common examples are trifluoromethane H– CF3, 1,1,1-trifluoroethane H3C – CF3, and hexafluoroacetone F3C –CO– CF3 .Chemical Reactions Analysis
The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . For this reason, trifluoromethyl-substituted compounds are often strong acids, such as trifluoromethanesulfonic acid and trifluoroacetic acid .Physical And Chemical Properties Analysis
The trifluoromethyl group has unique physical and chemical properties. It has a significant electronegativity and can lower the basicity of compounds like trifluoroethanol .Scientific Research Applications
Synthesis and Antifungal Activity
A study focused on the synthesis of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, testing their antifungal activities against seven phytopathogenic fungi. These compounds displayed moderate to excellent activities, with some exhibiting higher antifungal activity than boscalid, a commercial fungicide. The study employed Topomer CoMFA, a three-dimensional quantitative structure-activity relationship model, and molecular docking to understand the compounds' interactions with phytopathogenic fungi (Du et al., 2015).
Synthesis Methodologies
Another research effort described the synthesis process of 3-difluoromethyl-1-methyl-1H-pyrazol-4-carboxylic acid, achieving an overall yield of 52% and a purity of 98% (HPLC) from propargyl alcohol. This synthesis involved multiple steps, including oxidation, esterification, addition, methylation, and hydrolysis, demonstrating the compound's complex chemical synthesis pathway (Li-fen, 2013).
Structural Elucidation and Independent Synthesis
Research on the structural elucidation and independent synthesis of radical-radical coupling products of 3-hydroxyanthranilic acid with tyrosine and phenols was conducted. This study provides insights into the chemical behavior and potential applications of similar complex molecules in creating novel compounds through radical-radical coupling processes (Manthey et al., 1990).
Modification with Fluorine-containing Heterocycles
A study on the modification of biologically active amides and amines with fluorine-containing heterocycles explored the reaction of methyl 3,3,3-trifluoro-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)propionate with various 1,3-binucleophiles. This research contributes to the understanding of incorporating fluorine into heterocyclic compounds, enhancing their biological activity or altering their chemical properties (Sokolov & Aksinenko, 2012).
Future Directions
The development of synthetic methods for adding trifluoromethyl groups to chemical compounds is actively pursued in academic research . The trifluoromethyl group occurs in certain pharmaceuticals, drugs, and abiotically synthesized natural fluorocarbon-based compounds, indicating its importance in these fields .
properties
IUPAC Name |
3-(difluoromethyl)-1-methyl-5-[3-(trifluoromethyl)phenoxy]pyrazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F5N2O3/c1-20-11(8(12(21)22)9(19-20)10(14)15)23-7-4-2-3-6(5-7)13(16,17)18/h2-5,10H,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSZGSAQBIBBCRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)F)C(=O)O)OC2=CC=CC(=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F5N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(difluoromethyl)-1-methyl-5-(3-(trifluoromethyl)phenoxy)-1H-pyrazole-4-carboxylic acid |
Synthesis routes and methods I
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Synthesis routes and methods II
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